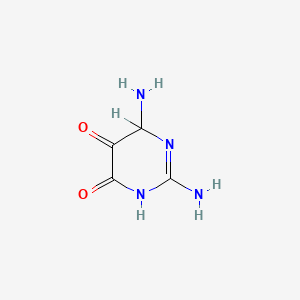

2,5-Diamino-4,5-diketopyrimidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

32267-39-3 |

|---|---|

Molecular Formula |

C4H6N4O2 |

Molecular Weight |

142.12 g/mol |

IUPAC Name |

2,4-diamino-5-hydroxy-1H-pyrimidin-6-one |

InChI |

InChI=1S/C4H6N4O2/c5-2-1(9)3(10)8-4(6)7-2/h9H,(H5,5,6,7,8,10) |

InChI Key |

ZMWZGZSARWJATP-UHFFFAOYSA-N |

SMILES |

C1(C(=O)C(=O)NC(=N1)N)N |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)N)O |

Synonyms |

2,5-diamino-4,5-diketopyrimidine divicine divicine monohydrochloride |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Diaminodiketopyrimidines

Established Synthetic Pathways for 2,5-Diamino-4,5-diketopyrimidine (DDP)

The synthesis of diaminodiketopyrimidines, and specifically DDP, is foundational for the development of a variety of derivatives with significant biological activities.

Conventional Reaction Sequences and Precursors

Historically, the synthesis of pyrimidine (B1678525) cores has involved the cyclization of precursors like guanidine (B92328) with malonic acid derivatives. A common pathway to a related compound, 2,5-diamino-4,6-dihydroxypyrimidine (B34952), starts with diethyl malonate and guanidinium (B1211019) hydrochloride, which undergo a cyclization reaction in the presence of a base like sodium methylate. google.com This is followed by nitrosation and a subsequent reduction step to introduce the second amino group. google.com

Another established method for preparing a similar scaffold, 2,4-diaminopyrimidines, involves the reaction of 2-amino-4-chloropyrimidines with ammonia (B1221849) in a hydroxylated solvent. google.com The resulting hydrochloride salt is then converted to the more easily crystallized sulfate (B86663) salt. google.com

High-Yielding Synthesis Protocols and Optimization

Optimization of synthetic routes is crucial for large-scale production and improved efficiency. For the synthesis of 2,5-diamino-4,6-dihydroxy-pyrimidine hydrochloride, an optimized protocol reports a total yield of 75% with a purity of up to 99.0%. google.com This method simplifies the operational steps and reduces costs, making it suitable for industrial applications. google.com The process involves the reaction of guanidine hydrochloride with dimethyl malonate in a sodium methylate solution, followed by a reduction using a Raney nickel catalyst. google.com

Further optimization has been explored in the synthesis of related 2,4-diaminopyrimidine (B92962) derivatives. For instance, the synthesis of 5-nitropyrimidine-2,4-diamine (B43640) was optimized by using triphenylphosphine (B44618) as an activating reagent, achieving a yield of 77%. researchgate.net

Table 1: Comparison of Synthetic Protocols for Diaminopyrimidine Derivatives

| Derivative | Precursors | Reagents | Yield | Purity | Reference |

| 2,5-Diamino-4,6-dihydroxy-pyrimidine hydrochloride | Guanidine hydrochloride, Dimethyl malonate | Sodium methylate, Raney nickel | 75% | 99.0% | google.com |

| 5-Nitropyrimidine-2,4-diamine | Not specified | Triphenylphosphine, Acetic acid | 77% | Not specified | researchgate.net |

| 2,4-Diamino-6-chloropyrimidine | Guanidine hydrochloride, Ethyl cyanoacetate | Sodium methylate, Phosphorus oxychloride, Diisopropylethylamine | High | High | patsnap.com |

Multistep Synthetic Routes to Pyrimidine Derivatives

Multistep syntheses are often necessary to introduce diverse functionalities onto the pyrimidine ring. A general route for preparing 6-(substituted benzyl)-5-methylpyrido[2,3-d]pyrimidines starts from a 2,4-diaminopyrimidine core. nih.gov The key intermediate, a 7-oxo-pyrido[2,3-d]pyrimidine, is converted to a 7-chloro derivative which is then hydrogenolyzed to yield the final product. nih.gov

Another versatile multistep synthesis for 2,4-diamino-5-aryl-6-substituted pyrimidine derivatives involves five key steps: chlorination, nucleophilic substitution, iodination, a Suzuki reaction, and deprotection, starting from 2,4-diamino-6-hydroxypyrimidine (B22253). mdpi.com

Synthesis of Halogenated and Substituted Pyrimidine Intermediates

Halogenated pyrimidines are critical intermediates that allow for further functionalization through various cross-coupling reactions.

Chlorination Reactions of Pyrimidine Hydroxypyrimidines

The conversion of hydroxypyrimidines to their chloro-derivatives is a common and essential step in pyrimidine chemistry. For example, 2,4-diamino-6-hydroxypyrimidine is treated with phosphorus oxychloride to generate 2,4-diamino-6-chloropyrimidine in high yield (85%). mdpi.com This reaction is often a prerequisite for subsequent nucleophilic substitution or cross-coupling reactions. mdpi.com Similarly, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine involves the treatment of a 7-oxo intermediate with a complex of N,N-dimethylformamide and thionyl chloride to produce the corresponding 7-chloro compound. nih.gov

A patented method for producing 2,5-diamino-4,6-dichloropyrimidine (B1296591) involves the chlorination of 2,5-diamino-4,6-dihydroxypyrimidine in the presence of an amide. google.com

Table 2: Chlorination Reagents for Hydroxypyrimidines

| Starting Material | Chlorinating Agent | Product | Reference |

| 2,4-Diamino-6-hydroxypyrimidine | Phosphorus oxychloride | 2,4-Diamino-6-chloropyrimidine | mdpi.com |

| 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine | N,N-dimethylformamide-thionyl chloride complex | 2,4-diamino-7-chloro-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine | nih.gov |

| 2,5-Diamino-4,6-dihydroxypyrimidine | Not specified (in presence of an amide) | 2,5-Diamino-4,6-dichloropyrimidine | google.com |

Palladium-Catalyzed Coupling Reactions for Pyrimidine Functionalization

Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are powerful tools for introducing aryl or other substituted groups onto the pyrimidine ring. In the synthesis of 2,4-diamino-5-aryl-6-substituted pyrimidine derivatives, a 5-iodo-pyrimidine intermediate is reacted with various substituted phenylboronic acids using a Pd(PPh₃)₄ catalyst and K₂CO₃ as a base to yield the desired 5-arylpyrimidines. mdpi.com The yields for this Suzuki coupling step ranged from 52% to 78%. mdpi.com

Researchers have found that using a 5-iodo-pyrimidine derivative in Suzuki reactions is more effective than a 5-bromo derivative. mdpi.com Various conditions for the Suzuki reaction have been explored, including different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dbpf)Cl₂), bases (e.g., K₂CO₃, K₂HPO₄), and solvent systems. mdpi.com

Nucleophilic Substitution Reactions on Pyrimidine Halogenides

The synthesis of diaminodiketopyrimidine derivatives can be effectively achieved through the nucleophilic substitution of halogen atoms on a pyrimidine ring. A key precursor, 2,5-diamino-4,6-dichloropyrimidine, is synthesized via the direct chlorination of the commercially available 2,5-diamino-4,6-dihydroxypyrimidine using reagents like phosphorus oxychloride. google.com While this reaction can be challenging due to potential ring degradation, modifications such as using acetonitrile (B52724) as a solvent and adding phosphorus pentachloride can improve yields. google.com

Once the halogenated pyrimidine is obtained, the halide atoms, typically chlorine, can be displaced by a variety of nucleophiles. The hydrolysis of 2,5-diamino-4,6-dichloropyrimidine, for instance, is a direct nucleophilic substitution reaction with water or hydroxide (B78521) ions to yield the target 2,5-diamino-4,6-dihydroxypyrimidine (the diketo tautomer). google.com This hydrolysis is most efficient at a pH of 1-2. google.com

Other nucleophiles can be employed to generate a wide array of derivatives. For example, 2,4-diamino-6-chloropyrimidine readily reacts with alkoxides, generated from alcohols and a base like sodium hydride, to form 6-alkoxy-2,4-diaminopyrimidines. mdpi.com Similarly, amines such as piperidine (B6355638) can displace the chlorine atom to form N-substituted diaminopyrimidines. google.com The reaction of highly halogenated rings like pentafluoropyridine (B1199360) with oxygen nucleophiles demonstrates that substitution can be directed to specific positions based on reaction conditions, with milder conditions favoring substitution at the C-4 position and harsher conditions allowing for substitution at C-2 and C-6. nih.govrsc.org

Table 1: Examples of Nucleophilic Substitution on Halogenated Pyrimidines

| Starting Material | Nucleophile | Product | Reference |

| 2,5-Diamino-4,6-dichloropyrimidine | Water/Hydroxide | 2,5-Diamino-4,6-dihydroxypyrimidine | google.com |

| 2,4-Diamino-6-chloropyrimidine | (S)-2,3-isopropylideneglycerol/NaH | (R)-2,4-Diamino-6-[4-(2,2-dimethyl-1,3-dioxolane)methoxy]pyrimidine | mdpi.com |

| 2,4-Diamino-6-chloropyrimidine | Piperidine | 2,4-diamino-6-(1-piperidinyl)-pyrimidine | google.com |

| Pentachloropyridine | 4-(Dimethylamino)pyridine | (Tetrachloropyridin-4-yl)pyridinium | nih.gov |

Derivatization Strategies for Amino and Keto Groups on the Pyrimidine Ring

The amino and keto functionalities on the 2,5-diamino-4,6-diketopyrimidine ring offer rich opportunities for chemical modification, enabling the synthesis of diverse derivatives.

The two primary amino groups on the pyrimidine ring are nucleophilic and can be readily derivatized. sigmaaldrich.com Acylation is a common strategy to modify these groups. For instance, reacting a diaminohydroxypyrimidine derivative with formamide (B127407) results in the formation of a formamido group. google.com The use of N,N'-(4,6-dichloro-2,5-pyrimidinediyl)bisformamide as a synthetic intermediate highlights the utility of protecting or modifying the amino groups through formylation. google.com

Other derivatization techniques are also employed, often for analytical purposes, which nonetheless demonstrate the reactivity of the amino groups. These include reactions with silylating reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which replace the active hydrogens on the amino groups with nonpolar tert-butyl dimethylsilyl (TBDMS) moieties. sigmaaldrich.com Another method involves derivatization with diethyl ethoxymethylenemalonate (DEEMM), which targets amino compounds for analysis. nih.gov

Table 2: Amine Functionalization Reactions

| Reagent | Reaction Type | Product Functional Group | Reference |

| Formamide | Acylation | Formamido (-NHCHO) | google.com |

| Acetic Anhydride | Acylation | Acetamido (-NHCOCH₃) | google.com |

| MTBSTFA | Silylation | TBDMS-amine (-N(TBDMS)₂) | sigmaaldrich.com |

| DEEMM | Derivatization | DEEMM-adduct | nih.gov |

The carbonyl groups of 2,5-diamino-4,6-diketopyrimidine are part of a keto-enol tautomeric system, existing in equilibrium with the 4,6-dihydroxy form. This duality dictates their reactivity. A pivotal modification of this moiety is the conversion of the hydroxyl groups (the enol form) into halogens, which serve as excellent leaving groups for subsequent reactions. acs.org

The most common method for this transformation is treatment with phosphorus oxychloride (POCl₃), which converts 2,5-diamino-4,6-dihydroxypyrimidine into 2,5-diamino-4,6-dichloropyrimidine. google.com This chlorinated intermediate is a versatile precursor for a wide range of derivatives, including those formed via nucleophilic substitution (as discussed in 2.2.3) and metal-catalyzed cross-coupling reactions (as discussed in 2.4.2). The conversion of hydroxyl to chloro groups is a foundational step for many ring annulation strategies, where the newly introduced leaving groups facilitate the cyclization reactions needed to build fused heterocyclic systems. mdpi.comnih.gov The carbonyl groups themselves can potentially react with amines to form Schiff bases, or undergo other condensation reactions, providing further pathways for derivatization and ring formation. nih.govmdpi.com

Synthesis of Structural Analogs and Fused Pyrimidine Systems

The functionalized diaminodiketopyrimidine core is an excellent platform for constructing more complex, fused heterocyclic structures like furo[2,3-d]pyrimidines and chromeno[2,3-b]pyridines.

The synthesis of furo[2,3-d]pyrimidines, which are purine (B94841) isosteres, often involves building the furan (B31954) ring onto a pre-existing pyrimidine. researchgate.net Several synthetic strategies exist for creating these and related fused systems. nih.govnih.govresearchgate.net For example, 2,4-diaminopyrrolo[2,3-d]pyrimidines, which are structurally similar, can be synthesized from a 2,4-diaminopyrimidine precursor, indicating pathways that could be adapted for the furo-analogs. nih.gov

Chromeno[2,3-b]pyridines are another important class of fused heterocycles. Their synthesis can be achieved through various routes. One notable method involves a multicomponent reaction to first generate a 5H-chromeno[2,3-b]pyridine intermediate, which can then undergo an intramolecular oxidative cyclization to form a more complex benzo[b]chromeno[4,3,2-de] acs.orgCurrent time information in Bangalore, IN.naphthyridine. nih.gov The cyclization step is often favored in polar, protic solvents like formic acid. nih.gov While many synthetic methods lead to other isomers like chromeno[3,2-c]pyridines or chromeno[2,3-d]pyrimidines, specific reaction conditions can be tuned to favor the desired chromeno[2,3-b]pyridine scaffold. mdpi.comnih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds, allowing for the introduction of aryl and heteroaryl groups onto the pyrimidine ring. The Suzuki-Miyaura coupling is a widely used method for this purpose. This reaction typically involves the coupling of a halogenated pyrimidine with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base. mdpi.commdpi.com

To employ this method, a diaminodiketopyrimidine must first be halogenated, for example at the 5-position. Iodination of a 2,4-diamino-6-substituted pyrimidine with N-iodosuccinimide creates the necessary halide handle. mdpi.com The subsequent Suzuki reaction with a substituted phenylboronic acid proceeds efficiently to yield the 5-aryl-2,4-diaminopyrimidine derivative. mdpi.com This strategy has been successfully applied to introduce a variety of aryl groups onto the pyrimidine core. mdpi.comnih.gov Besides boronic acids, other organometallic reagents, such as arylsilanolates, can also be used in palladium-catalyzed cross-coupling reactions with aromatic halides. nih.gov

Table 3: Suzuki Coupling for Arylation of Pyrimidines

| Pyrimidine Substrate | Coupling Partner | Catalyst/Base | Product | Reference |

| 2,4-Diamino-5-iodo-6-substituted pyrimidine | Substituted Phenylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | 2,4-Diamino-5-aryl-6-substituted pyrimidine | mdpi.com |

| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ / K₃PO₄ | 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide | mdpi.com |

| Dihalopyrido-pyrazolo-pyrimidine | (Het)arylboronic Acid | Pd(dppf)Cl₂ / Na₂CO₃ | Di-(het)arylated-pyrido-pyrazolo-pyrimidine | nih.gov |

Stereoselective Synthesis of Related Heterocyclic Compounds

The stereoselective synthesis of heterocyclic compounds is a cornerstone of modern organic and medicinal chemistry, enabling the precise spatial arrangement of atoms in a molecule, which is often critical for its biological activity. While direct stereoselective syntheses originating from this compound are not extensively documented, the principles of stereocontrol in the synthesis of related fused pyrimidine and pyrimidinone systems offer significant insights into potential synthetic strategies. These methodologies often rely on catalytic asymmetric reactions or the use of chiral auxiliaries to introduce stereocenters with high fidelity.

An illustrative approach involves the use of N-heterocyclic carbene (NHC) catalysis in domino reactions. For instance, a regio- and stereoselective Mannich/lactamization domino reaction of N-(benzothiazolyl)imines with α-chloroaldehydes has been developed to afford benzothiazolo-pyrimidinones with excellent stereoselectivities (87–99% enantiomeric excess and up to >20:1 diastereomeric ratio). rsc.org This method highlights the potential of using chiral catalysts to construct complex heterocyclic frameworks incorporating a pyrimidinone core in a highly controlled stereochemical manner.

Another powerful strategy for forging stereogenic centers in fused heterocyclic systems is through transition-metal-catalyzed C-H activation and annulation reactions. Ruthenium-catalyzed oxidative coupling of N-unprotected primary heterocycle-amides with internal alkynes has been shown to produce fused heterocycle-pyridinones. rsc.org The regioselectivity of this reaction is directed by the amide group, and while not inherently asymmetric in the reported examples, the use of chiral ligands on the metal catalyst represents a viable pathway to enantioselective variants.

Furthermore, intramolecular cycloaddition reactions are a classic and effective tool for stereoselective synthesis. The formation of tetracyclic indoloisoxazolidine frameworks from Baylis-Hillman derivatives proceeds through an in situ nitrone formation followed by an intramolecular [3+2]-dipolar cycloaddition, creating two rings and three new stereocenters with high regio- and stereoselectivity. researchgate.net Although the starting materials are not pyrimidines, this strategy of using a pre-existing heterocyclic core to direct the stereochemical outcome of a cycloaddition is broadly applicable and could be envisioned for appropriately functionalized diaminodiketopyrimidine derivatives.

The table below summarizes key aspects of these stereoselective methodologies applicable to the synthesis of complex heterocyclic compounds related to pyrimidines.

| Methodology | Catalyst/Reagent | Key Transformation | Stereochemical Outcome | Reference |

| NHC-Catalyzed Domino Reaction | N-Heterocyclic Carbene (Chiral) | Mannich/Lactamization | High Enantioselectivity and Diastereoselectivity | rsc.org |

| Ru-Catalyzed Oxidative Coupling | Ru(II) Complex / Cu(II) | C-H/N-H Bond Activation and Annulation | High Regioselectivity (potential for enantioselectivity with chiral ligands) | rsc.org |

| Intramolecular [3+2] Cycloaddition | In situ generated nitrone | Dipolar Cycloaddition | High Regio- and Stereoselectivity | researchgate.net |

These examples underscore the array of modern synthetic methods available for the stereocontrolled synthesis of complex heterocyclic architectures. The adaptation of such strategies to this compound would likely involve initial functionalization of the diamine or the pyrimidine ring to append the necessary reactive groups for catalysis or intramolecular reactions, thereby opening avenues to novel, stereochemically defined fused pyrimidine systems.

Polymerization Techniques Utilizing Diamino Building Blocks

Diamino-substituted heterocyclic compounds are valuable monomers for the synthesis of high-performance polymers such as polyamides and polyimides. These polymers often exhibit exceptional thermal stability, mechanical strength, and specific electronic properties, making them suitable for advanced applications. Although the direct polymerization of this compound is not widely reported, the polymerization techniques employed for other aromatic and heterocyclic diamines, particularly other diaminopyrimidines, provide a solid foundation for its potential use in polymer synthesis.

The most common method for preparing polyimides from diamine monomers is a two-step polycondensation process. vt.edudakenchem.com This involves the reaction of a diamine with a dianhydride in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP), at ambient temperatures to form a soluble poly(amic acid) precursor. vt.edu This precursor is then converted to the final polyimide through thermal or chemical imidization. vt.edumdpi.com For example, polyimide fibers containing pyrimidine moieties have been fabricated through the copolymerization of 2,5-bis(4-aminophenyl)pyrimidine with an aromatic dianhydride. researchgate.net This demonstrates the feasibility of incorporating pyrimidine units into the backbone of polyimides to enhance their properties.

Aromatic polyamides, often referred to as aramids, are another important class of polymers synthesized from diamine monomers. The synthesis is typically achieved through a low-temperature solution polycondensation of a diamine with a diacid chloride. mdpi.com The resulting polymers are known for their high strength and thermal resistance. The presence of the heterocyclic pyrimidine ring in the polymer backbone can influence the polymer's solubility, thermal characteristics, and chain packing.

More recent developments in polymer synthesis include multicomponent polymerizations. For instance, functional aromatic polythioamides have been synthesized from elemental sulfur, aromatic diamines, and aromatic dialdehydes in a one-pot reaction. rsc.org This approach offers high atom economy and the potential to create novel polymer structures. The use of a heterocyclic diamine like this compound in such a reaction could lead to polymers with unique properties derived from both the thioamide linkages and the pyrimidine-dione core.

The table below outlines various polymerization techniques that could potentially utilize this compound as a monomer, based on established methods for other diamino compounds.

| Polymer Type | Polymerization Technique | Co-monomer(s) | Key Features | References |

| Polyimide | Two-Step Polycondensation | Dianhydrides (e.g., Pyromellitic dianhydride, 3,3′,4,4′-Biphenyltetracarboxylic dianhydride) | Formation of a soluble poly(amic acid) precursor followed by imidization; yields thermally stable polymers. | vt.edudakenchem.comresearchgate.net |

| Polyamide (Aramid) | Low-Temperature Solution Polycondensation | Diacid Chlorides (e.g., Terephthaloyl chloride, Isophthaloyl chloride) | Rapid polymerization at low temperatures; produces high-strength fibers. | mdpi.com |

| Polythioamide | Multicomponent Polymerization | Elemental Sulfur, Dialdehydes | High atom economy; one-pot synthesis; potential for novel polymer structures. | rsc.org |

| Formamidine-containing Polymer | Polycondensation | Triethylorthoformate or α,α-Dichloromethyl ether | Creates polymers with formamidine (B1211174) groups in the backbone. | scilit.com |

The incorporation of the this compound moiety into polymer chains is anticipated to impart specific properties. The diketo-pyrimidine core could enhance inter-chain interactions through hydrogen bonding, potentially leading to materials with high melting points and good mechanical properties. Furthermore, the electron-deficient nature of the pyrimidine ring could be exploited in applications such as electronics and gas separation membranes. mdpi.com

Reactivity and Chemical Transformations of Diaminodiketopyrimidine Systems

General Chemical Reactivity of the Pyrimidine (B1678525) Core

The pyrimidine ring, a heterocyclic aromatic compound, exhibits a reactivity profile that is significantly influenced by the presence of two nitrogen atoms at positions 1 and 3. wikipedia.org These nitrogen atoms make the ring electron-deficient, which in turn governs its behavior in chemical reactions. Compared to pyridine, the pyrimidine nucleus is less basic, with a pKa of 1.23 for the protonated form, as the second nitrogen atom further deactivates the ring. wikipedia.org

Electrophilic Substitution: Due to the electron-deficient nature of the ring, electrophilic substitution on the pyrimidine core is generally less facile than on benzene. When it does occur, it preferentially takes place at the C-5 position, which is the most electron-rich carbon atom. wikipedia.org Halogenation, nitration, and Vilsmeier formylation are examples of electrophilic substitutions that have been observed on pyrimidine derivatives. growingscience.com The influence of the pyrimidine ring can sometimes be overcome by the directing effects of fused rings, as seen in thieno[3,2-d]pyrimidines where electrophilic attack occurs at position 7. growingscience.com

Nucleophilic Substitution: Conversely, the electron deficiency of the pyrimidine ring facilitates nucleophilic aromatic substitution, particularly at the C-2, C-4, and C-6 positions. wikipedia.org A common example is the displacement of an amino group in 2-aminopyrimidine (B69317) by a chlorine atom. wikipedia.org This enhanced reactivity towards nucleophiles is a key feature of pyrimidine chemistry.

Addition and Ring Cleavage: The reduced resonance stabilization in pyrimidines can lead to addition and ring-cleavage reactions, a notable example being the Dimroth rearrangement. wikipedia.orgchinesechemsoc.org This rearrangement involves the initial addition of a nucleophile, followed by ring opening and subsequent re-cyclization to form a new heterocyclic system.

Functional Group Interconversions: The carbonyl groups at positions 2 and 4 of the pyrimidine ring are common sites for functional group interconversions. For instance, the conversion of a carbonyl group to an amine or a thiocarbonyl is a well-studied process. umich.edu

Tautomerism and Aromaticity in Diketopyrimidines

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond, is a crucial aspect of diketopyrimidine chemistry. The presence of keto and amino groups on the pyrimidine ring allows for various tautomeric forms, including keto-enol and amino-imino tautomers. The stability and prevalence of these tautomers are influenced by factors such as solvent, temperature, and the electronic nature of other substituents on the ring. rsc.org

The aromaticity of the pyrimidine ring is a key determinant of its stability and reactivity. Aromatic systems are characterized by a cyclic, planar structure with a continuous system of overlapping p-orbitals containing a specific number of π-electrons (Hückel's rule). While the parent pyrimidine is aromatic, the introduction of oxo (keto) groups can influence the degree of aromaticity. wikipedia.orgresearchgate.net

The interplay between tautomerism and aromaticity is a subject of ongoing research, with computational methods like DFT calculations being employed to determine the most stable tautomeric forms and to quantify the aromaticity of different diketopyrimidine structures. researchgate.net

Redox Chemistry of Diaminodiketopyrimidines

Redox reactions, involving the transfer of electrons, are fundamental to the chemical transformations of many organic molecules, including diaminodiketopyrimidines. youtube.comyoutube.comyoutube.com The pyrimidine ring can undergo both oxidation and reduction, often at the C5-C6 double bond. umich.edu

Oxidation: Oxidation reactions can introduce new functional groups or alter the oxidation state of existing ones. In the context of pyrimidine biosynthesis, for example, dihydroorotate (B8406146) is oxidized to orotate, a key step in the formation of UMP. umich.edu The presence of amino and hydroxyl (from the keto-enol tautomerism of the diketo form) substituents on the pyrimidine ring can influence its susceptibility to oxidation.

Reduction: Reduction of the pyrimidine ring, typically at the C5-C6 double bond, is also a significant transformation. In pyrimidine catabolism, uracil (B121893) and thymine (B56734) are reduced to their dihydro derivatives by dihydropyrimidine (B8664642) dehydrogenases. umich.edu The presence of electron-donating amino groups and electron-withdrawing keto groups in diaminodiketopyrimidines will modulate the ease of reduction of the pyrimidine core.

The specific redox potential of a diaminodiketopyrimidine derivative will depend on the nature and position of its substituents. Understanding these redox properties is crucial for predicting the molecule's behavior in various chemical and biological environments.

| Reaction Type | Description | Example |

| Oxidation | Loss of electrons, often involving the addition of oxygen or removal of hydrogen. | Oxidation of dihydroorotate to orotate. umich.edu |

| Reduction | Gain of electrons, often involving the removal of oxygen or addition of hydrogen. | Reduction of uracil to dihydrouracil. umich.edu |

Photochemical Reactions of Pyrimidine Derivatives

Pyrimidine derivatives are known to undergo a variety of photochemical reactions upon exposure to ultraviolet (UV) light. wikipedia.orgnih.gov These reactions can lead to the formation of photoproducts with significantly altered structures and properties.

Photohydration and Photoadduct Formation Mechanisms

Photohydration: One of the common photochemical reactions of pyrimidines is photohydration, which involves the addition of a water molecule across the C5-C6 double bond. This reaction typically proceeds through an excited singlet state of the pyrimidine. The mechanism involves the formation of a zwitterionic intermediate, which then reacts with water. The photohydration of uracil and its derivatives has been a subject of study, particularly in the context of UV-induced DNA damage. nih.gov

Photoadduct Formation: Pyrimidine derivatives can also undergo photo-induced cycloaddition reactions with other unsaturated molecules. tsijournals.comacs.org For instance, the [2+2] photocycloaddition of triplet-excited pyrimidines (like uracil or thymine) with alkenes can lead to the formation of cyclobutane-type adducts. acs.org Another example is the formation of the pyrimidine(6-4)pyrimidone photoproduct, a significant type of DNA lesion caused by UV radiation, which is formed through an oxetane (B1205548) intermediate. nih.gov

| Photochemical Reaction | Description | Key Intermediates/Products |

| Photohydration | Addition of water across the C5-C6 double bond. | Zwitterionic intermediate, 6-hydroxy-5,6-dihydropyrimidine. nih.gov |

| [2+2] Photocycloaddition | Formation of a four-membered ring with an alkene. | Cyclobutane-type adducts. acs.org |

| (6-4) Photoproduct Formation | Covalent linkage between adjacent pyrimidines in DNA. | Oxetane intermediate, pyrimidine(6-4)pyrimidone. nih.gov |

Photoinduced Ring Transformations

Structural Elucidation and Advanced Characterization Methodologies

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of 2,5-Diamino-4,5-diketopyrimidine. While the compound is frequently cited in synthetic chemistry literature, detailed spectral data is often not fully reported. However, the use of these techniques for its characterization is well-documented. e-journals.inignited.in

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are utilized for structural affirmation. e-journals.inignited.in Studies mention that NMR spectra are typically determined in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). scispace.com

While the complete spectral data for the parent compound is not extensively published, analysis of closely related precursors provides insight. For instance, the precursor 5-acetylamino-2-amino-4,6-dihydroxypyrimidine shows characteristic signals in ¹³C NMR at δ 21.9, 92.6, 154.5, 168.2, and 174.9 ppm. scispace.com For the derivative 2,5-diamino-4,6-dichloropyrimidine (B1296591), the ¹H NMR spectrum in DMSO-d₆ shows broad singlets for the two different amino groups at δ 6.50 and 4.73 ppm.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is employed to identify the functional groups present in the molecule. The IR spectrum provides information on the various bond vibrations, which is crucial for confirming the presence of amino (-NH₂) and keto (C=O) or hydroxyl (-OH) groups, depending on the predominant tautomeric form.

Scientific literature confirms that the structure of 2,5-diamino-4,6-dihydroxypyrimidine (B34952) is affirmed through IR spectral studies, although specific peak wavenumbers (cm⁻¹) are not consistently reported. e-journals.inignited.in There is no readily available information in the reviewed literature regarding the Raman spectroscopy of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule, which are characteristic of its conjugated system. This technique is particularly useful for purity assessment, where the presence of impurities might alter the absorption spectrum. cas.org A study involving the complexation of 2,5-diamino-4,6-dihydroxypyrimidine with zinc (II) ions reports a maximum absorbance (λmax) for the resulting complex at 480 nm, which is indicative of the formation of a new chromophore upon chelation. e-journals.inignited.in However, the UV-Vis absorption data for the free, uncomplexed compound is not detailed in the available literature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound. It is also used to gain structural information through the analysis of fragmentation patterns. The structure of 2,5-diamino-4,6-dihydroxypyrimidine has been confirmed by mass spectral studies, often using chemical ionization (CI) with methane (B114726) as the ionizing gas. e-journals.inignited.inscispace.com Furthermore, Gas Chromatography-Mass Spectrometry (GC/MS) analysis has been used to identify the compound as a phytoconstituent in natural products like Acacia seyal gum. mdpi.com Specific mass-to-charge ratio (m/z) values and fragmentation data for the pure compound are not extensively detailed in the surveyed scientific papers.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. A significant structural study of 2,5-diamino-4,6-dihydroxypyrimidine (DDP) involved its co-crystallization with the Ricin Toxin A (RTA) protein to investigate its binding mode as an inhibitor. scispace.com In this study, X-ray diffraction data were collected to a resolution of 2.8 Å. scispace.com

The resulting electron density map confirmed the binding of the inhibitor within the active site of the protein. The coordinates for the DDP-RTA complex have been deposited in the Protein Data Bank (PDB), making this crystallographic data accessible to the scientific community. scispace.com This analysis revealed that the pyrimidine (B1678525) ring stacks against the side chain of a tyrosine residue (Tyr 80) in the protein's active site. scispace.com

Interactive Data Table: Crystallographic Data for 2,5-Diamino-4,6-dihydroxypyrimidine-RTA Complex

| Parameter | Value | Reference |

| Crystal System | Triclinic | google.com |

| Space Group | P1 | scispace.com |

| a (Å) | 42.07 | google.com |

| b (Å) | 65.95 | google.com |

| c (Å) | 50.81 | google.com |

| α (°) | 93.90 | google.com |

| β (°) | 112.4 | google.com |

| γ (°) | 84.43 | google.com |

| Resolution (Å) | 2.8 | scispace.com |

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation, purification, and purity assessment of this compound. These techniques are routinely employed during its synthesis and quality control.

High-Performance Liquid Chromatography (HPLC) is the predominant method for determining the purity of the final product. Several chemical suppliers and patents report the purity of 2,5-diamino-4,6-dihydroxypyrimidine and its hydrochloride salt to be ≥98% or as high as 99.7% when analyzed by HPLC. epo.org

Thin-Layer Chromatography (TLC) is also utilized, primarily for monitoring the progress of chemical reactions during synthesis. For instance, the conversion of intermediates to the chlorinated derivative, 2,5-diamino-4,6-dichloropyrimidine, has been monitored using silica (B1680970) gel plates with a mobile phase of 5% methanol (B129727) in chloroform. scispace.com Column chromatography over silica gel is also employed for the purification of the compound and its precursors. scispace.com

Interactive Data Table: Chromatographic Methods and Findings

| Technique | Purpose | Details | Reported Purity | Reference |

| HPLC | Purity Assessment | Used for final product quality control. | ≥98% - 99.7% | epo.org, |

| TLC | Reaction Monitoring | Silica gel plates; 5% Methanol/Chloroform eluent. | N/A | scispace.com |

| Column Chromatography | Purification | Silica gel stationary phase. | N/A | scispace.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for assessing the purity of this compound and its salts. Commercial suppliers of 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride frequently use HPLC to certify product purity, which often exceeds 98.0%. tcichemicals.comvwr.comcalpaclab.com

While specific, detailed protocols for this compound are not always publicly disclosed, a suitable method can be designed based on its chemical properties and established practices for analyzing related polar, aromatic amines. A typical HPLC analysis would employ a reverse-phase methodology.

Key Methodological Components:

Stationary Phase: A C18 column is a common choice for separating polar aromatic compounds, providing a non-polar stationary phase. psu.edu

Mobile Phase: A gradient elution system is typically used, starting with a high-polarity aqueous phase and gradually increasing the concentration of an organic solvent. The mobile phase could consist of an aqueous buffer, such as phosphate (B84403) or acetate, mixed with an organic modifier like acetonitrile (B52724) or methanol. psu.edusielc.com This approach effectively separates the highly polar target compound from non-polar impurities.

Detection: Given the pyrimidine ring's conjugated system, Ultraviolet (UV) detection is an effective means of identifying and quantifying the compound as it elutes from the column. semanticscholar.org

The following table outlines a representative set of parameters for developing an HPLC method for this compound.

Table 1: Representative HPLC Parameters for Analysis of this compound

| Parameter | Specification | Purpose |

|---|---|---|

| Column | Reverse-Phase C18, 5 µm particle size | Standard for separation of polar analytes. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component, acid improves peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier to elute the compound. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |

| Detection | UV at 254 nm | Detection of the aromatic pyrimidine ring. |

| Injection Volume | 10 µL | Standard sample volume. |

Gel Chromatography

There is limited specific information in published literature regarding the application of gel chromatography, also known as size-exclusion chromatography, for the routine analysis or purification of this compound. This technique separates molecules based on their hydrodynamic volume, or size, in solution. It is most effective for separating macromolecules like proteins and polymers from smaller molecules, or for desalting and buffer exchange processes.

For a small molecule like this compound (M.W. 142.12 g/mol ), methods based on polarity and partitioning, such as HPLC and silica gel chromatography, are generally more effective and provide higher resolution for purification and analysis.

Silica Gel Column Chromatography

Silica gel column chromatography is a fundamental and indispensable technique for the purification of this compound following its chemical synthesis. This method separates compounds based on their differential adsorption to the polar silica gel stationary phase.

Due to the high polarity imparted by its two amino groups and two keto (or enol) functionalities, this compound adsorbs strongly to silica gel. Therefore, a relatively polar mobile phase (eluent) is required to achieve effective elution and separation from less polar impurities.

A general purification protocol would involve:

Loading the crude reaction mixture onto a column packed with silica gel (e.g., Silica Gel 60, with a particle size of 70-230 mesh). nacalaiusa.com

Eluting the column with a solvent system of increasing polarity. One might start with a solvent like dichloromethane (B109758) (CH₂Cl₂) and gradually introduce a more polar solvent, such as methanol (MeOH), to displace the compound from the silica.

Given the potential for the compound to interact with the weakly acidic nature of standard silica, using a neutral pH silica gel can be advantageous to prevent potential decomposition or irreversible binding of the acid-sensitive amine groups. nacalaiusa.com

The following table provides a general framework for a silica gel column chromatography procedure.

Table 2: General Protocol for Silica Gel Column Chromatography Purification

| Step | Parameter | Detail | Reference |

|---|---|---|---|

| Stationary Phase | Silica Gel 60 (spherical, neutral) | Neutral pH prevents decomposition of pH-sensitive compounds. | nacalaiusa.com |

| Loading | Dry loading | The crude solid is pre-adsorbed onto a small amount of silica and loaded onto the column. | |

| Eluent System | Gradient elution | Start with 100% Dichloromethane (CH₂Cl₂), gradually increasing the percentage of Methanol (MeOH). |

| Fraction Collection | Automated or manual | Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product. | osti.gov |

Elemental Analysis for Stoichiometry Verification

Elemental analysis is a destructive analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. It serves as a crucial final check to verify the empirical formula of a newly synthesized compound, thereby confirming its stoichiometric identity and high purity.

The theoretical elemental composition is calculated from the molecular formula. The experimentally determined values for a pure sample should align closely with these theoretical percentages, typically within a ±0.4% tolerance.

For this compound (which exists in tautomeric equilibrium with 2,5-diamino-4,6-dihydroxypyrimidine), the elemental composition can be calculated for the base molecule and its common salt forms.

Table 3: Theoretical Elemental Composition of this compound and its Hydrochloride Salt

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | % Carbon | % Hydrogen | % Nitrogen | % Oxygen | % Chlorine |

|---|---|---|---|---|---|---|---|

| This compound | C₄H₆N₄O₂ | 142.12 | 33.80 | 4.26 | 39.42 | 22.51 | - |

| 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride | C₄H₇ClN₄O₂ | 178.58 | 26.89 | 3.95 | 31.37 | 17.91 | 19.85 |

As a practical example, elemental analysis data for the related compound 5,6-Diaminouracil sulfate (B86663) shows the expected concordance between theoretical and measured values for a pure sample. fishersci.fi

Table 4: Example Elemental Analysis Data for 5,6-Diaminouracil Sulfate

| Element | Theoretical % | Reported Experimental Range |

|---|---|---|

| Carbon | 20.00 | 18.80 - 21.20% |

| Nitrogen | 23.32 | 21.93 - 24.73% |

This comparison between calculated and experimental values provides definitive confirmation of the compound's elemental makeup. fishersci.fi

Theoretical and Computational Studies of Diaminodiketopyrimidines

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. nih.gov These methods are essential for gaining a fundamental understanding of the chemical behavior of compounds like 2,5-Diamino-4,5-diketopyrimidine.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying pharmaceutical molecules due to its balance of accuracy and computational cost. icm.edu.plyoutube.com DFT calculates the total energy of a system based on its electron density, a function of only three spatial coordinates, which is a significant simplification compared to the many-electron wave function. youtube.comyoutube.com This approach enables the precise calculation of molecular geometries, reaction energies, and other electronic properties for complex systems. icm.edu.pl

In the study of pyrimidine (B1678525) derivatives, DFT is extensively applied to:

Optimize Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms. researchgate.net

Calculate Vibrational Frequencies: Simulating infrared and Raman spectra to confirm structural assignments made from experimental data.

Predict Reaction Pathways: Investigating the synthesis of derivatives by calculating the energy barriers of potential reaction mechanisms.

Determine Electronic Properties: Providing insights into molecular reactivity through the analysis of electronic structures. icm.edu.pl

For instance, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been successfully used to analyze the molecular stability of synthesized diaminopyrimidine sulfonate derivatives, demonstrating excellent agreement between calculated and experimental results. acs.org

The electronic structure of a molecule dictates its chemical reactivity and intermolecular interactions. DFT is employed to perform detailed analyses of the electronic landscape of diaminodiketopyrimidines. nih.govarxiv.org

Natural Bond Orbital (NBO) Analysis is used to investigate charge delocalization, hyperconjugative interactions, and the strength of chemical bonds within the molecule. researchgate.netacs.org For diaminopyrimidine derivatives, NBO analysis can reveal the stabilization energy associated with electron delocalization from lone pairs of nitrogen and oxygen atoms into the pyrimidine ring's antibonding orbitals, which contributes significantly to molecular stability. acs.org

Molecular Electrostatic Potential (MEP) maps are another critical output of DFT calculations. These maps visualize the charge distribution across a molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. researchgate.netacs.org For a compound like this compound, the MEP would highlight the negative potential around the keto-oxygens and the positive potential near the amino-hydrogens, indicating sites likely to be involved in hydrogen bonding with biological targets.

Frontier Molecular Orbital (FMO) analysis , specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's chemical reactivity and electronic transitions. researchgate.netacs.org

HOMO: Represents the ability to donate an electron. Regions of the molecule with high HOMO density are nucleophilic.

LUMO: Represents the ability to accept an electron. Regions with high LUMO density are electrophilic.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable. acs.org

Below is a table showing example data from DFT calculations on related diaminopyrimidine compounds.

| Compound/Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

| Diaminopyrimidine Sulfonate A | -8.11 | -2.15 | 5.96 | 8.35 |

| Diaminopyrimidine Sulfonate B | -8.05 | -2.12 | 5.93 | 7.98 |

| (Data synthesized from findings on related compounds for illustrative purposes.) acs.org |

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations analyze static molecular structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a detailed view of conformational changes and intermolecular interactions. nih.govrsc.org

For this compound and its derivatives, MD simulations are valuable for:

Conformational Analysis: Exploring the different spatial arrangements (conformations) the molecule can adopt and their relative stabilities.

Binding Site Analysis: Simulating the interaction of the pyrimidine derivative with its biological target (e.g., an enzyme active site) to understand the dynamics of the binding process.

Solvation Effects: Studying how the presence of a solvent, like water, affects the molecule's structure and dynamics. nih.gov

For example, MD simulations of a related energetic material, 1,1-diamino-2,2-dinitroethylene (B1673585) (FOX-7), have been used to develop intermolecular potentials and study the crystal's response to temperature and pressure, showing excellent agreement with experimental data. rsc.org Similarly, MD simulations are used to investigate the stability of drug-DNA complexes in solution. nih.gov

Structure-Activity Relationship (SAR) Modeling for Pyrimidine Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net These models are essential in drug discovery for predicting the activity of new compounds and optimizing lead structures. nih.govmdpi.com

For pyrimidine derivatives, which are known to inhibit various protein kinases, QSAR models are developed to understand the structural requirements for potent inhibition. researchgate.netnih.gov The process involves:

Data Collection: Assembling a set of pyrimidine derivatives with experimentally measured biological activity (e.g., IC₅₀ values).

Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be steric, electronic, or hydrophobic in nature.

Model Generation: Using statistical methods to build a mathematical model that relates the descriptors to the observed activity. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are commonly used. thieme-connect.com

Validation: Testing the model's predictive power on a set of compounds not used in its creation. thieme-connect.com

Studies on diaminopyrimidine derivatives as Focal Adhesion Kinase (FAK) inhibitors have shown that the diaminopyrimidine scaffold is crucial for anchoring to the hinge region of the kinase via hydrogen bonds. nih.gov 3D-QSAR studies on pyrimidine derivatives as Anaplastic Lymphoma Kinase (ALK) inhibitors have successfully generated predictive CoMFA and CoMSIA models, with the resulting 3D contour maps guiding the design of more potent inhibitors. thieme-connect.com

Below is a table summarizing the statistical validation of QSAR models developed for different classes of pyrimidine kinase inhibitors.

| Kinase Target | QSAR Model | q² (Cross-validated) | r² (Non-cross-validated) | Predictive r² |

| ALK Inhibitors | CoMFA | 0.663 | 0.998 | Not Reported |

| ALK Inhibitors | CoMSIA | 0.730 | 0.988 | Not Reported |

| PI3K/mTOR Inhibitors | Not Specified | Not Reported | Not Reported | Not Reported |

| FAK Inhibitors | Not Specified | Not Reported | Not Reported | Not Reported |

| (Data from studies on pyrimidine derivatives, illustrating typical statistical results for QSAR models.) mdpi.comnih.govthieme-connect.com |

These modeling techniques provide invaluable insights into how modifications to the pyrimidine core, such as substitutions at the amino groups or other positions, affect biological activity, thereby guiding the synthesis of more effective therapeutic agents. mdpi.com

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Methodologies

Traditional chemical syntheses often rely on hazardous solvents and reagents, generating significant waste and posing environmental risks. rasayanjournal.co.in The principles of green chemistry aim to mitigate these issues by designing chemical processes that are safer, more efficient, and environmentally benign. mdpi.com For the synthesis of 2,5-Diamino-4,5-diketopyrimidine, future research will likely focus on adopting these green principles to improve existing methods.

Current synthetic routes can be redesigned to incorporate greener alternatives. rasayanjournal.co.in This includes the use of safer, renewable, or biodegradable solvents, or even conducting reactions under solvent-free conditions. rasayanjournal.co.inmdpi.com Methodologies such as microwave-assisted and ultrasound-assisted synthesis are gaining traction as they can significantly reduce reaction times, increase yields, and lower energy consumption compared to conventional heating methods. rasayanjournal.co.innih.gov The development of catalytic systems, particularly those using non-toxic and recyclable catalysts, represents another crucial avenue for creating more sustainable synthetic pathways. mdpi.com

| Conventional Approach | Potential Green Alternative | Key Benefits |

| Use of hazardous organic solvents | Water, ethanol, ionic liquids, or solvent-free conditions | Reduced environmental pollution and toxicity rasayanjournal.co.inrsc.org |

| High-temperature reflux | Microwave or ultrasound irradiation | Faster reaction rates, lower energy use, higher yields rasayanjournal.co.inmdpi.com |

| Stoichiometric reagents | Heterogeneous or biocatalysts | Increased efficiency, catalyst recyclability, reduced waste mdpi.com |

| Multi-step processes | One-pot or multicomponent reactions | Simplified procedures, less waste generation rasayanjournal.co.in |

By integrating these green chemistry approaches, the synthesis of this compound and its derivatives can become more economically viable and environmentally responsible, aligning with the growing demand for sustainable practices in the chemical industry. unibo.it

Advanced Functionalization for Tailored Material and Biological Applications

The inherent structure of this compound, with its amino and keto functional groups, offers rich opportunities for chemical modification. Advanced functionalization of this core scaffold is a promising strategy for developing new molecules with precisely tailored properties for both material and biological applications. The strategic modification of pyrimidine (B1678525) derivatives plays a crucial role in tuning their optical and electronic properties. nih.govchemrxiv.org

In materials science, modifying the pyrimidine core could lead to the creation of novel organic materials. For instance, introducing specific functional groups could alter the compound's photophysical properties, leading to the development of new fluorescent biomarkers or photosensitizers for therapeutic applications. nih.govchemrxiv.org

In the realm of medicinal chemistry, functionalization is key to enhancing biological activity and exploring new therapeutic uses. Research on similar 2,4-diaminopyrimidine (B92962) structures has shown that introducing different substituents can lead to potent anticancer agents. nih.gov By systematically modifying the this compound scaffold, it may be possible to design derivatives that exhibit improved efficacy against various diseases. These modifications can influence the molecule's ability to interact with biological targets, potentially leading to new drugs for cancer, inflammatory disorders, or infectious diseases. nih.gov

| Functional Group Target | Potential Modification | Targeted Application | Example from Similar Compounds |

| Amino Groups (-NH2) | Alkylation, Acylation, Arylation | Enhanced biological activity, altered solubility | Design of anticancer agents nih.gov |

| Keto Groups (C=O) | Reduction, Condensation reactions | New material precursors, modified electronic properties | Tuning photophysical properties nih.gov |

| Pyrimidine Ring | Substitution at other positions | Fine-tuning of electronic and steric properties | Development of EGFR inhibitors nih.gov |

Future work in this area will involve creating libraries of novel derivatives and screening them for desired properties, combining synthetic chemistry with high-throughput screening to accelerate the discovery process.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch reactor, is revolutionizing chemical synthesis. mdpi.com This technology offers superior control over reaction parameters like temperature and pressure, leading to improved safety, higher yields, and greater consistency. researchgate.net Given that this compound (divicine) is known to be unstable, particularly in the presence of oxygen, flow chemistry presents a significant advantage. wikipedia.orgnih.gov

The integration of flow chemistry with automated systems can further accelerate the synthesis and optimization of pyrimidine derivatives. researchgate.netnih.gov Automated flow reactors can perform multi-step syntheses efficiently and allow for rapid screening of various reaction conditions to identify the optimal pathway. acs.orgsoci.org This approach minimizes manual handling of potentially hazardous intermediates and allows for a more data-rich experimental process. researchgate.net For a compound like this compound, this means safer and more efficient production, enabling broader access for research and development. mdpi.com

| Parameter | Batch Synthesis Challenges | Flow Chemistry Advantages |

| Safety | Handling of unstable intermediates, potential for thermal runaway. | Enhanced heat and mass transfer, small reaction volumes improve safety. nih.gov |

| Efficiency | Longer reaction times, often lower yields. | Precise control leads to higher conversions and yields in shorter times. mdpi.comacs.org |

| Scalability | Scale-up can be challenging and unpredictable. | Seamless scaling from laboratory to production scale. mdpi.com |

| Optimization | Time-consuming, one-variable-at-a-time approach. | Automated systems allow for rapid multi-parameter optimization. soci.org |

The adoption of automated flow synthesis will be a critical step towards the efficient and scalable production of novel this compound derivatives, facilitating their translation from laboratory curiosities to valuable chemical entities.

Data-Driven Discovery and Machine Learning in Pyrimidine Chemistry

The integration of data science and machine learning is transforming the field of chemical research, and pyrimidine chemistry is no exception. tandfonline.com Data-driven approaches, particularly the development of Quantitative Structure-Activity Relationship (QSAR) models, are becoming indispensable tools for predicting the biological activities and properties of new molecules. nih.govnih.gov These computational models use existing data to establish relationships between a molecule's structure and its function, enabling researchers to design and prioritize new compounds with a higher probability of success. scirp.orgscirp.org

For this compound, machine learning algorithms can be employed to screen vast virtual libraries of potential derivatives. researchgate.net By calculating various molecular descriptors, these models can predict properties such as anticancer, anti-inflammatory, or antimicrobial activity, guiding synthetic chemists to focus on the most promising candidates. nih.govnih.govresearchgate.net This in silico screening process significantly reduces the time and cost associated with traditional trial-and-error discovery methods. researchgate.net

| Machine Learning Application | Description | Impact on Discovery |

| QSAR Modeling | Develops models that correlate molecular structure with biological activity (e.g., anticancer). mdpi.comnih.gov | Predicts the activity of unsynthesized compounds, guiding rational drug design. scirp.org |

| Virtual Screening | Screens large databases of virtual compounds to identify potential "hits". | Rapidly identifies promising candidates for synthesis and testing. |

| ADMET Prediction | Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Helps to identify drug candidates with better pharmacokinetic profiles early in the process. |

| Reaction Optimization | Machine learning algorithms can predict optimal reaction conditions. | Accelerates the development of efficient synthetic routes. |

As more experimental data on pyrimidine derivatives becomes available, the predictive power of these machine learning models will continue to improve, further accelerating the data-driven discovery of novel molecules based on the this compound scaffold. nih.gov

Exploration of Novel Supramolecular Architectures and Self-Assembled Systems

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding. The this compound molecule, with its multiple hydrogen bond donors (amino groups) and acceptors (keto groups), is an excellent candidate for use as a building block (tecton) in supramolecular assembly. mdpi.com Research on the closely related 2,4-diaminopyrimidine has demonstrated its ability to form robust and predictable hydrogen-bonded networks, known as supramolecular synthons. ibb.waw.plresearchgate.net

The principles of molecular self-assembly can be harnessed to construct ordered, functional nanostructures from these building blocks. nih.gov Depending on the design of the derivative, this compound could be used to create a variety of supramolecular architectures, such as:

Liquid Crystals: Ordered fluid phases with applications in displays and sensors.

Gels: Three-dimensional networks capable of entrapping solvents, useful for drug delivery and tissue engineering.

Nanotubes and Nanofibers: One-dimensional structures with potential applications in electronics and materials science.

These self-assembled systems could find use in controlled drug delivery, where the supramolecular structure encapsulates a therapeutic agent and releases it in response to specific stimuli. nih.govfrontiersin.org The inherent biocompatibility of many carbohydrate-based and other natural building blocks makes them attractive for these applications. rsc.org The future in this field lies in designing functionalized derivatives of this compound that can spontaneously organize into these complex and useful architectures. nih.gov

| Supramolecular Interaction | Potential Architecture | Potential Application |

| Hydrogen Bonding | 1D Chains, 2D Sheets, 3D Networks | Crystal engineering, functional materials ibb.waw.plresearchgate.net |

| Pi-Pi Stacking | Columnar structures | Organic electronics, sensors |

| Hydrophobic Effects | Micelles, Vesicles (if amphiphilic) | Drug delivery, encapsulation nih.gov |

By exploring the rich supramolecular chemistry of this compound, researchers can unlock new avenues in materials science and nanotechnology, creating advanced materials with novel functions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-diamino-4,5-diketopyrimidine, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis typically involves condensation of diketone precursors with amidine derivatives under controlled pH and temperature. For example, cyclization of 2,5-diaminopyrimidine with diketones in polar aprotic solvents (e.g., DMF) at 80–100°C yields the target compound. Optimization should focus on catalytic additives (e.g., acetic acid) to enhance regioselectivity and reduce side products. Reaction progress can be monitored via TLC or HPLC .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- NMR : Analyze and NMR spectra for characteristic shifts. The diketone carbonyls appear as distinct signals near 170–180 ppm in , while amino protons resonate as broad singlets in .

- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion peak (e.g., [M+H]) with fragmentation patterns matching pyrimidine ring cleavage .

- IR : Look for N-H stretching (3200–3400 cm) and carbonyl stretches (1650–1750 cm) .

Advanced Research Questions

Q. What electrochemical methods are suitable for studying the redox behavior of this compound, and how do they inform its reactivity in catalytic systems?

- Methodological Answer : Cyclic voltammetry (CV) in non-aqueous solvents (e.g., acetonitrile) with a supporting electrolyte (e.g., TBAP) can reveal redox potentials. The compound’s diketone moieties may undergo reversible reduction at -0.5 to -1.2 V vs. Ag/AgCl, indicating potential as an electron acceptor in charge-transfer complexes. Couple CV with DFT calculations to correlate experimental peaks with molecular orbitals .

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives across studies?

- Methodological Answer :

- Cross-validate techniques : Combine NMR with X-ray crystallography to resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria).

- Standardize conditions : Variations in solvent, temperature, or pH during characterization can alter spectral profiles. Replicate experiments under identical conditions and reference databases like NIST Chemistry WebBook for benchmark data .

- Statistical analysis : Apply multivariate analysis to identify outliers in datasets from multiple labs .

Q. What experimental designs are recommended for studying the interaction of this compound with biomolecules (e.g., proteins or DNA)?

- Methodological Answer :

- Fluorescence quenching assays : Use human serum albumin (HSA) as a model protein. Monitor changes in tryptophan fluorescence intensity upon compound binding to calculate binding constants () and thermodynamic parameters (ΔH, ΔS) via Stern-Volmer plots .

- Molecular docking : Pair experimental data with in silico simulations (e.g., AutoDock Vina) to predict binding sites and interaction mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.